molecular formula C23H26N2O6 B4426167 ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate

ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate

Cat. No. B4426167
M. Wt: 426.5 g/mol
InChI Key: GIZKASZUJIRIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate, commonly known as OP-145, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. OP-145 is a piperazine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of OP-145 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and survival. OP-145 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth, proliferation, and survival. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
OP-145 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, OP-145 has been studied for its potential effects on the immune system. It has been found to enhance the activity of natural killer cells, which are important components of the immune system that can recognize and eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using OP-145 in lab experiments is its potency and selectivity towards cancer cells. This allows for more targeted and effective treatment of cancer cells, while minimizing damage to healthy cells. However, one limitation of using OP-145 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of OP-145. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and its potential applications in treating other diseases. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of OP-145. Finally, more studies are needed to evaluate the safety and toxicity of OP-145 in vivo.
In conclusion, OP-145 is a promising chemical compound that has shown potential applications in medical research. Its potent antitumor activity and potential use in treating neuropathic pain and anxiety disorders make it an exciting area of study. Further research is needed to fully understand its mechanism of action and potential applications in treating other diseases.

Scientific Research Applications

OP-145 has been studied extensively for its potential applications in medical research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. OP-145 has also shown promising results in inhibiting the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Additionally, OP-145 has been studied for its potential use in treating neuropathic pain and anxiety disorders.

properties

IUPAC Name

ethyl 2-[3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-2-29-21(26)16-20-22(27)24-12-13-25(20)23(28)17-8-10-19(11-9-17)31-15-14-30-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZKASZUJIRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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